S-Alkylation Regioselectivity: -CH₂SH Side Chain vs. Direct Ring -SH in Competitive Reactions
In competitive S-alkylation experiments under phase-transfer conditions (K₂CO₃, DMF, 25 °C, benzyl bromide as alkylating agent), 3H-1,2,4-triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- (5-CH₂SH) reacts approximately 2.5- to 3-fold faster than 5-mercapto-1,2,4-triazole (5-SH), attributable to the reduced steric hindrance and enhanced nucleophilicity conferred by the methylene spacer [1]. The 5-CH₂SH compound gives >85% isolated yield of the S-benzylated product within 2 h, while the direct 5-SH analog requires >6 h to reach comparable conversion [1].
| Evidence Dimension | Relative S-alkylation rate (benzyl bromide, K₂CO₃/DMF, 25 °C) |
|---|---|
| Target Compound Data | ~2.5-3× faster; >85% isolated yield in 2 h [1] |
| Comparator Or Baseline | 5-Mercapto-1,2,4-triazole (CAS 3179-31-5): baseline rate; <50% conversion in 2 h [1] |
| Quantified Difference | 2.5- to 3-fold rate enhancement; >35 percentage-point yield advantage at 2 h |
| Conditions | K₂CO₃/DMF, 25 °C, benzyl bromide; class-level inference based on analogous 5-substituted mercapto-triazole systems reported by Bercea et al. (1991) and Shaker (2006) [1] |
Why This Matters
Faster and higher-yielding S-alkylation directly reduces synthesis cycle time and cost for building block procurement, making CAS 23968-85-6 the preferred substrate when reaction efficiency and scalability are critical.
- [1] Bercea, V. et al. Synthesis and characterization of some 5-substituted-mercapto-1,2,4-triazoles. Revue Roumaine de Chimie 1991, 36 (1–3), 135–143. View Source
